molecular formula C22H22F2N6O B2819459 (4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)(3-(2,4-difluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone CAS No. 2034314-97-9

(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)(3-(2,4-difluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone

Cat. No.: B2819459
CAS No.: 2034314-97-9
M. Wt: 424.456
InChI Key: ILBSLNWPYXGULA-UHFFFAOYSA-N
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Description

(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)(3-(2,4-difluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone is a useful research compound. Its molecular formula is C22H22F2N6O and its molecular weight is 424.456. The purity is usually 95%.
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Biological Activity

The compound (4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)(3-(2,4-difluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activities, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features:

  • A piperazine ring, known for its ability to interact with various biological targets.
  • A pyridazine moiety, which may enhance receptor binding affinity.
  • A pyrazole group that has been associated with anti-inflammatory and anticancer activities.

Molecular Formula

The molecular formula is C24H28N6O2C_{24}H_{28}N_6O_2 with a molecular weight of approximately 432.528 g/mol.

Anticancer Activity

Research indicates that derivatives of pyrazole, including this compound, exhibit significant anticancer properties. For instance, certain pyrazole analogs have shown potent inhibitory effects on tumor growth in various cancer cell lines. A study reported that similar compounds demonstrated IC50 values in the low micromolar range against breast cancer cells (MCF-7) and other tumor types .

Anti-inflammatory Effects

Compounds with a similar structure have been evaluated for their anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process. Studies have shown that related pyrazole derivatives can stabilize human red blood cell membranes, indicating potential anti-inflammatory activity .

Neuroprotective Properties

The presence of the piperazine and pyridazine rings suggests possible neuroprotective effects. Compounds targeting serotonin and dopamine receptors are being explored for treating psychiatric disorders. Preliminary studies indicate that similar structures can modulate neurotransmitter systems effectively.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Pyridazine Ring : Cyclization reactions starting from suitable precursors.
  • Piperazine Introduction : Nucleophilic substitution reactions to introduce the piperazine moiety.
  • Final Coupling : The final step involves coupling different moieties under specific conditions using reagents like EDCI or DCC.

Study 1: Anticancer Activity

A recent study investigated a series of pyrazole derivatives for their anticancer efficacy. Among these, a derivative similar to our compound showed an IC50 value of 0.08 µM against MCF-7 cells, indicating strong antiproliferative activity .

Study 2: Anti-inflammatory Properties

In another study, pyrazole derivatives were evaluated for their anti-inflammatory activity using the HRBC membrane stabilization method. The results demonstrated significant inhibition of hemolysis at doses ranging from 100 µg to 1000 µg, suggesting a promising therapeutic potential for inflammatory diseases .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerInhibition of tumor growth
Anti-inflammatoryCOX inhibition
NeuroprotectiveModulation of neurotransmitters

Properties

IUPAC Name

[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-[5-(2,4-difluorophenyl)-2-methylpyrazol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F2N6O/c1-28-20(13-19(27-28)16-5-4-15(23)12-17(16)24)22(31)30-10-8-29(9-11-30)21-7-6-18(25-26-21)14-2-3-14/h4-7,12-14H,2-3,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILBSLNWPYXGULA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=C(C=C(C=C2)F)F)C(=O)N3CCN(CC3)C4=NN=C(C=C4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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